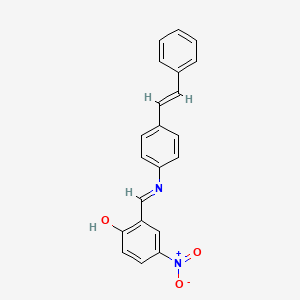
4-Nitro-2-((4-styryl-phenylimino)-methyl)-phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-Nitro-2-((4-styryl-phénylimino)-méthyl)-phénol est un composé organique qui appartient à la classe des phénols. Les phénols se caractérisent par la présence d’un groupe hydroxyle (-OH) lié à un groupe hydrocarboné aromatique. Ce composé est remarquable pour sa structure complexe, qui comprend des groupes nitro, styryle et phénylimino, ce qui en fait un sujet d’intérêt dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse du 4-Nitro-2-((4-styryl-phénylimino)-méthyl)-phénol implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend :
Nitration : Introduction du groupe nitro (-NO2) dans le cycle aromatique.
Styrylation : Addition du groupe styryle (C6H5CH=CH-) au cycle phényle.
Formation d’imine : Réaction d’un aldéhyde ou d’une cétone avec une amine pour former le groupe imine (-C=N-).
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des procédés de nitration et de styrylation à grande échelle, souvent utilisant des catalyseurs pour augmenter le rendement et l’efficacité. Les conditions réactionnelles, telles que la température, la pression et le choix du solvant, sont optimisées pour garantir une pureté et un rendement élevés.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, où le groupe phénol est converti en quinone.
Réduction : Le groupe nitro peut être réduit en groupe amine (-NH2).
Substitution : Des réactions de substitution aromatique électrophile peuvent se produire, où les substituants sur le cycle aromatique sont remplacés par d’autres groupes.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium (KMnO4), trioxyde de chrome (CrO3).
Agents réducteurs : Gaz hydrogène (H2) avec un catalyseur au palladium, borohydrure de sodium (NaBH4).
Réactifs de substitution : Halogènes (Cl2, Br2), agents nitrants (HNO3).
Principaux produits
Oxydation : Formation de quinones.
Réduction : Formation d’amines.
Substitution : Formation de divers composés aromatiques substitués.
4. Applications de la recherche scientifique
Le 4-Nitro-2-((4-styryl-phénylimino)-méthyl)-phénol a des applications dans plusieurs domaines :
Chimie : Utilisé comme réactif en synthèse organique et comme précurseur de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Investigué pour ses effets thérapeutiques potentiels et comme composé principal dans le développement de médicaments.
Industrie : Utilisé dans la production de colorants, de pigments et d’autres produits chimiques industriels.
Applications De Recherche Scientifique
4-Nitro-2-((4-styryl-phenylimino)-methyl)-phenol has applications in several fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Le mécanisme d’action du 4-Nitro-2-((4-styryl-phénylimino)-méthyl)-phénol implique son interaction avec des cibles moléculaires spécifiques. Le groupe nitro peut participer à des réactions redox, tandis que le groupe phénol peut former des liaisons hydrogène avec des molécules biologiques. Les groupes styryle et phénylimino peuvent interagir avec des récepteurs ou des enzymes cellulaires, influençant diverses voies biochimiques.
Comparaison Avec Des Composés Similaires
Composés similaires
4-Nitrophénol : Un composé plus simple avec un groupe nitro lié à un cycle phénol.
4-Styrylphénol : Contient un groupe styryle lié à un cycle phénol.
2-((4-Phénylimino)-méthyl)-phénol : Contient un groupe imine lié à un cycle phénol.
Unicité
Le 4-Nitro-2-((4-styryl-phénylimino)-méthyl)-phénol est unique en raison de la combinaison de groupes nitro, styryle et phénylimino dans une seule molécule. Cette complexité structurale peut conférer des propriétés chimiques et biologiques uniques, ce qui en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C21H16N2O3 |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
4-nitro-2-[[4-[(E)-2-phenylethenyl]phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C21H16N2O3/c24-21-13-12-20(23(25)26)14-18(21)15-22-19-10-8-17(9-11-19)7-6-16-4-2-1-3-5-16/h1-15,24H/b7-6+,22-15? |
Clé InChI |
RVLRAVPRXNIHSJ-KUAPTOBTSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N=CC3=C(C=CC(=C3)[N+](=O)[O-])O |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N=CC3=C(C=CC(=C3)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-[2-(9H-carbazol-9-yl)ethyl]-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11995895.png)

![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995910.png)
![5-(4-chlorophenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11995917.png)

![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995926.png)

![N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitroanilino)carbothioyl]amino}ethyl)butanamide](/img/structure/B11995934.png)
![N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-fluoroacetamide](/img/structure/B11995947.png)


![5-(4-methylphenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11995959.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-quinolinecarbohydrazide](/img/structure/B11995973.png)
